3-(1-(2-Bromobenzoyl)azetidin-3-yl)oxazolidine-2,4-dione
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Overview
Description
Azetidin-2-one derivatives are a class of compounds that have been identified as having immunostimulating, antimicrobial, and antioxidant activity . They are synthesized by exploiting the biological potential of the 1,3,4-oxadiazole/thiadiazole ring .
Synthesis Analysis
The synthesis of azetidin-2-one derivatives involves several steps. First, 2-amino 1,3,4 oxadiazole/thiadiazole conjugates are synthesized by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature . Acetate (glacial) is used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole . Finally, using the mixture of triethylamine (dropwise) and chloroacetylchloride with vigorous stirring, 4-substitutedphenyl-1,3,4-oxadiazol/Thiadiazol-2-yl)-4- (4-substitutedphenyl) azetidin-2-one derivatives are prepared .Molecular Structure Analysis
Azetidin-2-one derivatives are characterized by a four-membered ring structure. The inherent rigidity of these compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive compound and its putative molecular target .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of azetidin-2-one derivatives include the formation of Schiff’s bases and the reaction of these intermediates with triethylamine and chloroacetylchloride .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Oxazolidines and Thiazolidines : 3-(1-(2-Bromobenzoyl)azetidin-3-yl)oxazolidine-2,4-dione has been utilized in the synthesis of various oxazolidines and thiazolidines. These compounds are created through the reaction of α-amino acid ethyl esters with aromatic aldehydes, followed by dehydrogenation processes using N-bromosuccinimide (Badr, Aly, Fahmy, & Mansour, 1981).
Conversion to Alpha-Hydroxyhydrazides : Another application involves the conversion of substituted 3-amino-oxazolidin-2,4-diones into N',N'-disubstituted alpha-hydroxyhydrazides. This process includes the reaction of cyanohydrins or alpha-hydroxyesters with 1,1'-carbonyldiimidazole and disubstituted hydrazines (Kurz & Widyan, 2005).
Antibacterial Agent Synthesis : Oxazolidinones, derived from this compound, have been explored for their antibacterial properties. One such derivative, linezolid, is known for its effectiveness against various bacterial infections (Reck, Zhou, Girardot, Kern, Eyermann, Hales, Ramsay, & Gravestock, 2005).
Agricultural Fungicide : Famoxadone, a derivative of this compound, has been used as an agricultural fungicide. It exhibits excellent control of plant pathogens in various crops, showcasing its application in the agricultural sector (Sternberg, Geffken, Adams, Pöstages, Sternberg, Campbell, & Moberg, 2001).
Synthesis of Bioreductively Activated Cytotoxins : This compound has been used in the synthesis of alpha-[(2-haloethyl)amino]methyl-2-nitro-1H-imidazole-1-ethanols, which are radiosensitizers and bioreductively activated cytotoxins. These are significant in therapeutic applications, particularly in targeting hypoxic tumor cells (Jenkins, Naylor, O'Neill, Threadgill, Cole, Stratford, Adams, Fielden, Suto, & Stier, 1990).
Future Directions
Mechanism of Action
Target of Action
This compound is a complex chemical with potential applications in scientific research due to its unique structure and properties. It can be used in various fields such as organic synthesis, drug discovery, and material science.
Mode of Action
It is known that the compound’s unique structure allows it to interact with various biological targets, potentially leading to changes in cellular processes .
Properties
IUPAC Name |
3-[1-(2-bromobenzoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O4/c14-10-4-2-1-3-9(10)12(18)15-5-8(6-15)16-11(17)7-20-13(16)19/h1-4,8H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMWZTJFPVASHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2Br)N3C(=O)COC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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